molecular formula C14H18N2O2 B5514731 4-hydroxy-N-[(E)-(3-methylcyclohexylidene)amino]benzamide

4-hydroxy-N-[(E)-(3-methylcyclohexylidene)amino]benzamide

Cat. No.: B5514731
M. Wt: 246.30 g/mol
InChI Key: PZFKYEQRCAWRHQ-NTCAYCPXSA-N
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Description

4-hydroxy-N-[(E)-(3-methylcyclohexylidene)amino]benzamide is a synthetic organic compound belonging to the class of benzamides Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-[(E)-(3-methylcyclohexylidene)amino]benzamide typically involves the condensation of 4-hydroxybenzoic acid with 3-methylcyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. A common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-[(E)-(3-methylcyclohexylidene)amino]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-hydroxy-N-[(E)-(3-methylcyclohexylidene)amino]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxy-N-[(E)-(3-methylcyclohexylidene)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the amide bond play crucial roles in binding to these targets, modulating their activity. The compound may inhibit enzyme activity by forming a stable complex with the active site or alter receptor function by binding to specific sites on the receptor .

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-N-[(E)-(cyclohexylidene)amino]benzamide
  • 4-hydroxy-N-[(E)-(2-methylcyclohexylidene)amino]benzamide
  • 4-hydroxy-N-[(E)-(4-methylcyclohexylidene)amino]benzamide

Uniqueness

4-hydroxy-N-[(E)-(3-methylcyclohexylidene)amino]benzamide is unique due to the specific positioning of the methyl group on the cyclohexylidene ring, which can influence its chemical reactivity and binding affinity to molecular targets.

Properties

IUPAC Name

4-hydroxy-N-[(E)-(3-methylcyclohexylidene)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-10-3-2-4-12(9-10)15-16-14(18)11-5-7-13(17)8-6-11/h5-8,10,17H,2-4,9H2,1H3,(H,16,18)/b15-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFKYEQRCAWRHQ-NTCAYCPXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=NNC(=O)C2=CC=C(C=C2)O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC/C(=N\NC(=O)C2=CC=C(C=C2)O)/C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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